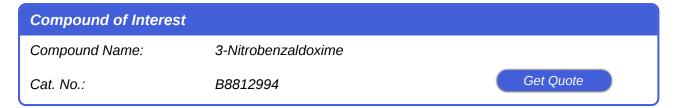


Spectroscopic Profile of 3-Nitrobenzaldoxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Nitrobenzaldoxime**. The information presented herein is essential for the structural elucidation, identification, and quality control of this important chemical entity in research and development settings. This document details expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also provided.

Introduction

3-Nitrobenzaldoxime ($C_7H_6N_2O_3$, Molar Mass: 166.13 g/mol) is an organic compound featuring a nitro-substituted aromatic ring and an oxime functional group. The presence and interplay of these functionalities give rise to a distinct spectroscopic signature. Understanding this signature is crucial for confirming the molecular structure and purity of synthesized batches. This guide presents a summary of its characteristic spectroscopic data.

Spectroscopic Data Summary

The following sections summarize the expected quantitative data for **3-Nitrobenzaldoxime** across major spectroscopic techniques.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Nitrobenzaldoxime** is expected to show characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The electron-withdrawing nature of the nitro group and the oxime moiety will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Expected ¹H NMR Spectroscopic Data for **3-Nitrobenzaldoxime** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.5 - 11.5	br s	N-OH
~8.40	S	H-2
~8.20	d	H-4
~7.95	d	H-6
~7.60	t	H-5
~8.15	S	CH=N

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and br s (broad singlet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of **3-Nitrobenzaldoxime**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Spectroscopic Data for **3-Nitrobenzaldoxime** (in CDCl₃)



Chemical Shift (δ) ppm	Assignment
~148.5	C-NO ₂
~147.0	C=N
~135.0	C-1
~133.0	C-6
~129.8	C-5
~124.0	C-4
~122.0	C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For aromatic nitro compounds, strong absorption bands are expected for the nitro group.

Table 3: Key IR Absorption Bands for 3-Nitrobenzaldoxime

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3100	Broad	O-H stretch (oxime)
~3100 - 3000	Medium	C-H stretch (aromatic)
~1640 - 1600	Medium	C=N stretch (oxime)
~1530	Strong	N-O asymmetric stretch (nitro)
~1350	Strong	N-O symmetric stretch (nitro)
~950 - 900	Medium	N-O stretch (oxime)
~850 - 750	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of **3-Nitrobenzaldoxime** is 166.037842 g/mol .

Table 4: Expected Mass Spectrometry Data for 3-Nitrobenzaldoxime

m/z	Possible Fragment
166	[M] ⁺ (Molecular Ion)
149	[M-OH]+
120	[M-NO ₂] ⁺
104	[C7H6N]+
92	[C ₆ H ₄ O] ⁺
77	[C ₆ H ₅]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 3-Nitrobenzaldoxime is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- ¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Data Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.



 Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **3-Nitrobenzaldoxime** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. A typical spectral range is 4000-400 cm⁻¹.

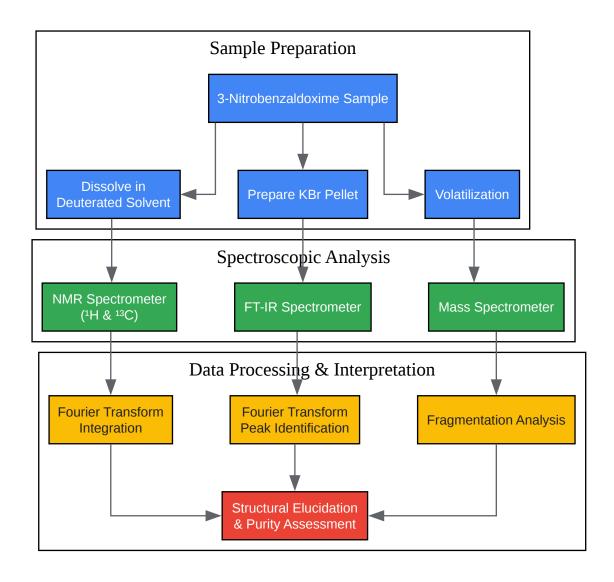
Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.
- Ionization Method (Electron Ionization EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Workflow Visualization



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Nitrobenzaldoxime**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **3-Nitrobenzaldoxime**. For definitive structural confirmation and analysis, it is recommended to acquire and interpret experimental data on a case-by-case basis.

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